molecular formula C17H19ClN2O2 B5575077 3-(1-azepanyl)-4-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione

3-(1-azepanyl)-4-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B5575077
M. Wt: 318.8 g/mol
InChI Key: YKXGRJHALOKGID-UHFFFAOYSA-N
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Description

3-(1-azepanyl)-4-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C17H19ClN2O2 and its molecular weight is 318.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.1135055 g/mol and the complexity rating of the compound is 487. The solubility of this chemical has been described as 10.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescent Conjugated Polymers

A study by Beyerlein and Tieke (2000) discusses the synthesis and applications of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which share structural similarity with 3-(1-azepanyl)-4-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione. These polymers exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility, processability into thin films, and photochemical stability. This suggests potential applications in the development of photoluminescent materials for electronic devices (Beyerlein & Tieke, 2000).

Corrosion Inhibition

Zarrouk et al. (2015) explored the use of 1H-pyrrole-2,5-dione derivatives, closely related to this compound, as corrosion inhibitors for carbon steel in hydrochloric acid. Their findings indicate these derivatives are effective corrosion inhibitors, suggesting that modifications to the core structure could yield new materials for protecting metals against corrosion. This research emphasizes the chemical versatility and potential industrial applications of such compounds in corrosion protection (Zarrouk et al., 2015).

Organic Electronics

The development of n-type conjugated polyelectrolytes incorporating the diketopyrrolopyrrole (DPP) backbone for use as electron transport layers in inverted polymer solar cells showcases another application. A study by Hu et al. (2015) introduced a novel alcohol-soluble n-type conjugated polyelectrolyte based on the DPP unit, highlighting its role in enhancing power conversion efficiency through improved electron mobility and energy alignment. This underscores the potential of DPP derivatives in the fabrication of more efficient organic photovoltaic devices (Hu et al., 2015).

Luminescent Polymers

Furthermore, Zhang and Tieke (2008) synthesized polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating strong fluorescence and solubility in organic solvents. These materials' unique optical and electrochemical properties make them candidates for applications in optoelectronic devices and sensors, expanding the utility of DPP derivatives in advanced material science (Zhang & Tieke, 2008).

Properties

IUPAC Name

3-(azepan-1-yl)-4-chloro-1-(4-methylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-12-6-8-13(9-7-12)20-16(21)14(18)15(17(20)22)19-10-4-2-3-5-11-19/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXGRJHALOKGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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